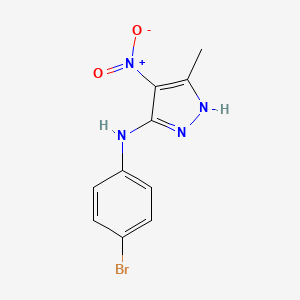
6-Bromo-2,3-dimethoxybenzaldehyde
Descripción general
Descripción
6-Bromo-2,3-dimethoxybenzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzaldehyde, which is widely used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
Optical Properties and Reactivity
6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) is extensively studied for its structural and electronic properties. Aguiar et al. (2022) explored its linear and nonlinear optical responses, focusing on the bromine substitution effects on its kinetic stability and third-order nonlinear susceptibility. These properties indicate potential applications in non-linear optical (NLO) materials, as the presence of the bromine atom enhances these properties (Aguiar et al., 2022).
Synthesis and Molecular Modeling
Another study by Borges et al. (2022) details the synthesis and molecular structure of 6-BRB, highlighting the impact of bromine substitution on the aromatic ring. This work, through X-ray diffraction and theoretical calculations, provides insights into its electronic properties, which could be significant for understanding its physicochemical properties (Borges et al., 2022).
Application in Synthesis of Novel Ligands
Hu et al. (2003) demonstrated the use of 6-BRB in the synthesis of bidentate and tridentate 6-bromoquinoline derivatives. These derivatives have potential applications in coordination chemistry and can be used to create complex molecules with specific properties (Hu et al., 2003).
Chemical Kinetics and Mechanism Studies
Asheri et al. (2016) conducted studies on the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate derived from 6-BRB. This research is crucial for understanding the reaction mechanisms and kinetics involved in the synthesis of chromene derivatives, which are important in pharmaceutical applications (Asheri et al., 2016).
Modular Synthesis Approaches
Thomson et al. (2015) used 6-BRB in a palladium-catalyzed cross-coupling reaction as part of a modular synthesis approach for polycyclic aromatic hydrocarbons. This method is significant for the synthesis of a wide variety of complex organic compounds, potentially useful in materials science and drug development (Thomson et al., 2015).
Propiedades
IUPAC Name |
6-bromo-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXASBZFXGUZRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405418 | |
| Record name | 6-bromo-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53811-50-0 | |
| Record name | 6-Bromo-2,3-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53811-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53811-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 6-Bromo-2,3-dimethoxybenzaldehyde?
A1: this compound is an aromatic aldehyde featuring a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions of the benzaldehyde ring. While its molecular formula is C9H9BrO3, its molecular weight is 245.07 g/mol. [, ] Studies employing X-ray diffraction have revealed that the compound crystallizes in the P21/c space group. [] Further insights into its electronic properties and reactivity can be gleaned from theoretical calculations using methods like density functional theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level of theory. []
Q2: How is this compound utilized in organic synthesis?
A2: This compound serves as a valuable building block in synthesizing complex organic molecules. For instance, it acts as a starting material in the synthesis of (±)-chilenamine, an isoindolobenzazepine alkaloid. [] Furthermore, it plays a key role in a modular, metal-catalyzed cycloisomerization approach for constructing angularly fused polycyclic aromatic hydrocarbons (PAHs) and their derivatives. [] This synthetic strategy involves palladium-catalyzed cross-coupling reactions with boronic acids, followed by a series of transformations ultimately leading to diverse PAH structures.
Q3: What do we know about the intermolecular interactions of this compound in its crystal structure?
A3: Research using Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis has shed light on the intermolecular interactions of this compound. [] It has been observed that the presence of the bromine atom influences these interactions, decreasing H···H and C···H contacts while increasing H···Br and Br···Br closed-shell interactions. [] The presence of C–HO interactions further contributes to the stabilization of the crystal structure. []
Q4: How does the bromine substitution impact the properties of 2,3-Dimethoxybenzaldehyde?
A4: Comparing this compound with its parent compound, 2,3-Dimethoxybenzaldehyde, and the 5-bromo isomer, 5-Bromo-2,3-dimethoxybenzaldehyde, reveals that the position of the bromine substitution significantly affects the molecular properties. [] DFT calculations suggest that the bromine atom at the 6th position makes the molecule more reactive than its counterparts. [] Interestingly, this substitution also appears to enhance the nonlinear third-order susceptibility, a property relevant to nonlinear optics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)


![2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1228077.png)
![7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1228079.png)
![2-[3-(4-Tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B1228082.png)

![N-[[[2-(2-naphthalenyloxy)-1-oxopropyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1228084.png)

![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
